molecular formula C16H19N3O2S B1657092 N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide CAS No. 5540-91-0

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide

Katalognummer: B1657092
CAS-Nummer: 5540-91-0
Molekulargewicht: 317.4 g/mol
InChI-Schlüssel: XVNZNKMHROEFLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide is a chemical compound with the molecular formula C16H19N3O2S It is known for its unique structure, which includes a quinoline ring substituted with trimethyl groups and a sulfanyl-propanoyl-urea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide typically involves multiple steps. One common method starts with the preparation of 4,6,8-trimethylquinoline, which is then reacted with a suitable thiol to introduce the sulfanyl group. The resulting intermediate is further reacted with propanoyl chloride to form the propanoyl derivative. Finally, the propanoyl derivative is treated with urea under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism by which N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinoline and sulfanyl moieties. These interactions can modulate various biochemical pathways, leading to the observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide
  • 4-(2-((4,6,8-Trimethylquinolin-2-yl)thio)ethyl)morpholine

Uniqueness

This compound is unique due to its specific combination of a quinoline ring with trimethyl substitutions and a sulfanyl-propanoyl-urea moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .

Eigenschaften

CAS-Nummer

5540-91-0

Molekularformel

C16H19N3O2S

Molekulargewicht

317.4 g/mol

IUPAC-Name

N-carbamoyl-2-(4,6,8-trimethylquinolin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C16H19N3O2S/c1-8-5-10(3)14-12(6-8)9(2)7-13(18-14)22-11(4)15(20)19-16(17)21/h5-7,11H,1-4H3,(H3,17,19,20,21)

InChI-Schlüssel

XVNZNKMHROEFLD-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C

Kanonische SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)SC(C)C(=O)NC(=O)N)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.